molecular formula C16H25N3O2 B2470721 3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2175884-28-1

3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2470721
CAS No.: 2175884-28-1
M. Wt: 291.395
InChI Key: NIDHMZWSMMDAKM-UHFFFAOYSA-N
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Description

3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including a hydroxycyclohexyl group, a piperidine ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactionsThe final step involves the formation of the dihydropyrimidinone ring through cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while substitution reactions can produce a variety of piperidine-based compounds .

Mechanism of Action

The mechanism of action of 3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The hydroxycyclohexyl group and piperidine ring can interact with enzymes and receptors, modulating their activity. The dihydropyrimidinone core may play a role in stabilizing these interactions and enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Uniqueness: 3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c20-15-4-2-1-3-14(15)18-9-6-13(7-10-18)11-19-12-17-8-5-16(19)21/h5,8,12-15,20H,1-4,6-7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDHMZWSMMDAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)CN3C=NC=CC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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